molecular formula C23H26F3NO7 B10815212 Fluoxetine glucuronide CAS No. 96735-71-6

Fluoxetine glucuronide

Cat. No.: B10815212
CAS No.: 96735-71-6
M. Wt: 485.4 g/mol
InChI Key: ROQAUFRWFXOLOE-FEKBJPIOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fluoxetine glucuronide typically involves the enzymatic glucuronidation of fluoxetine. This process is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT), which transfers glucuronic acid from UDP-glucuronic acid to fluoxetine . The reaction conditions generally include an aqueous buffer solution, a source of UDP-glucuronic acid, and the UGT enzyme. The reaction is carried out at physiological pH and temperature to mimic the conditions in the human body.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The reaction mixture is continuously monitored and adjusted to ensure maximum yield and purity of the product. After the reaction is complete, this compound is purified using techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: Fluoxetine glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the glucuronide bond and release of the parent compound, fluoxetine .

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Conjugation: UDP-glucuronic acid and UDP-glucuronosyltransferase enzyme.

Major Products Formed:

    Hydrolysis: Fluoxetine and glucuronic acid.

    Conjugation: this compound.

Mechanism of Action

Comparison with Similar Compounds

Fluoxetine glucuronide can be compared with other glucuronide metabolites of SSRIs, such as:

  • Sertraline glucuronide
  • Paroxetine glucuronide
  • Citalopram glucuronide

Uniqueness: this compound is unique due to the specific structure of fluoxetine, which includes a trifluoromethyl group. This structural feature influences the pharmacokinetics and metabolism of fluoxetine, making its glucuronide metabolite distinct from those of other SSRIs .

Properties

CAS No.

96735-71-6

Molecular Formula

C23H26F3NO7

Molecular Weight

485.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[methyl-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]oxane-2-carboxylic acid

InChI

InChI=1S/C23H26F3NO7/c1-27(21-19(30)17(28)18(29)20(34-21)22(31)32)12-11-16(13-5-3-2-4-6-13)33-15-9-7-14(8-10-15)23(24,25)26/h2-10,16-21,28-30H,11-12H2,1H3,(H,31,32)/t16?,17-,18-,19+,20-,21+/m0/s1

InChI Key

ROQAUFRWFXOLOE-FEKBJPIOSA-N

Isomeric SMILES

CN(CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O

Canonical SMILES

CN(CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)C3C(C(C(C(O3)C(=O)O)O)O)O

Origin of Product

United States

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